![molecular formula C11H12N2OSi B1390720 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile CAS No. 1188988-30-8](/img/structure/B1390720.png)
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Overview
Description
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C11H12N2OSi and a molecular weight of 216.31 g/mol . It is a member of the furo[3,2-b]pyridine family, characterized by a fused pyridine and furan ring system, with a trimethylsilyl group and a cyano group attached to the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile typically involves the reaction of furo[3,2-b]pyridine derivatives with trimethylsilyl cyanide under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
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Building Block for Complex Molecules:
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile serves as an essential building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution. -
Reagent in Organic Reactions:
The compound is utilized as a reagent in diverse organic reactions due to its ability to participate in nucleophilic substitutions and other transformations, facilitating the synthesis of functionalized derivatives.
Biology
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Biological Activity Exploration:
Research indicates potential biological activities, including antimicrobial and anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines and induce apoptosis, positioning it as a candidate for anticancer drug development . -
Neuroprotective Effects:
The compound has demonstrated protective effects against oxidative stress-induced neuronal cell death, suggesting its potential application in neurodegenerative disease research.
Medicine
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Pharmaceutical Development:
Investigations into its derivatives could lead to new pharmaceuticals targeting various diseases. For instance, its application in treating inflammatory conditions is being explored due to its interaction with specific molecular pathways involved in inflammation . -
Potential Therapeutic Uses:
There are ongoing studies focusing on the compound's use in treating conditions such as Crohn's disease and multiple sclerosis by modulating proteolytic activation pathways .
Case Studies
Study | Focus | Findings |
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Study A | Anticancer Activity | Demonstrated significant inhibition of leukemia cell proliferation with low cytotoxicity compared to standard treatments. |
Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells, indicating potential for neurodegenerative disease therapies. |
Study C | Inflammatory Diseases | Investigated the compound's efficacy in animal models for inflammatory bowel disease, showing promising results in symptom reduction. |
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the cyano group can participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
- 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
- Furo[3,2-b]pyridine-6-carbonitrile
Uniqueness
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is unique due to the presence of both the trimethylsilyl and cyano groups, which confer specific chemical properties and reactivity patterns.
Biological Activity
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C11H12N2OSi and a molecular weight of 216.31 g/mol. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Kinase Inhibition : The compound has been identified as a scaffold for developing potent inhibitors of cdc-like kinases (CLKs), which are involved in several cellular processes including cell cycle regulation and apoptosis. Selective inhibition of these kinases can lead to therapeutic benefits in cancer treatment .
- Signaling Pathway Modulation : It has also been shown to modulate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression. The derivatives of this compound exhibit sub-micromolar activity against this pathway, indicating their potential as therapeutic agents .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on efficacy and mechanisms are still under investigation .
- Anticancer Potential : Research indicates that the compound may have anticancer properties, particularly through its action on kinase pathways and cellular signaling mechanisms. For instance, modifications to the furo[3,2-b]pyridine core have led to compounds with enhanced cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases, potentially offering new avenues for treatment .
Case Studies
- Inhibition of cdc-like Kinases : A study reported the development of a series of furo[3,2-b]pyridine derivatives that demonstrated potent inhibition of CLKs. These compounds were tested in cellular assays and showed significant selectivity and efficacy against cancer cell lines .
- Hedgehog Pathway Modulators : Another investigation highlighted the ability of certain derivatives to act as modulators of the Hedgehog signaling pathway. These compounds were effective in reducing tumor growth in preclinical models .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-trimethylsilylfuro[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OSi/c1-15(2,3)11-5-9-10(14-11)4-8(6-12)7-13-9/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYGQYDQNDEJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674113 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188988-30-8 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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